3-Butenamide, N-(phenylmethyl)-N-2-propenyl-

Catalog No.
S13043439
CAS No.
151259-39-1
M.F
C14H17NO
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenamide, N-(phenylmethyl)-N-2-propenyl-

CAS Number

151259-39-1

Product Name

3-Butenamide, N-(phenylmethyl)-N-2-propenyl-

IUPAC Name

N-benzyl-N-prop-2-enylbut-3-enamide

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C14H17NO/c1-3-8-14(16)15(11-4-2)12-13-9-6-5-7-10-13/h3-7,9-10H,1-2,8,11-12H2

InChI Key

VGZIHLKVZYWFFT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)N(CC=C)CC1=CC=CC=C1

3-Butenamide, N-(phenylmethyl)-N-2-propenyl- is a synthetic organic compound characterized by its unique structure, which includes a butenamide backbone and phenylmethyl and propenyl substituents. This compound is of interest in various fields due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C13H15NC_{13}H_{15}N, and it features a double bond in the butenamide portion, which can influence its reactivity and biological properties.

The reactivity of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- can be attributed to the presence of both the amide and the double bond in its structure. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the amide can undergo nucleophilic attack, leading to various derivatives.
  • Michael Addition: The double bond can serve as an electrophile in Michael addition reactions with suitable nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Research indicates that compounds similar to 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- may exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.
  • Antimicrobial Activity: There is potential for this compound to exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

The specific biological activities of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- require further investigation through pharmacological studies.

Various synthetic routes can be employed to produce 3-Butenamide, N-(phenylmethyl)-N-2-propenyl-. Common methods include:

  • Condensation Reactions: Combining phenylmethylamine with an appropriate propenoyl chloride under controlled conditions can yield the desired amide.
  • Michael Addition: Utilizing a Michael donor and acceptor strategy to introduce the propenyl group onto a pre-existing butenamide framework.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes followed by amination and subsequent transformations.

These methods allow for the efficient production of this compound while enabling modifications that could enhance its activity or stability.

3-Butenamide, N-(phenylmethyl)-N-2-propenyl- has potential applications in several areas:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting various diseases.
  • Agriculture: Potential use as a pesticide or herbicide due to possible bioactive properties.
  • Material Science: Investigation into its use as a monomer in polymer synthesis could lead to novel materials with unique properties.

The versatility of this compound makes it an attractive candidate for research across multiple disciplines.

Interaction studies involving 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- are crucial for understanding its mechanism of action and potential therapeutic effects. Investigations may focus on:

  • Protein Binding Studies: Assessing how this compound interacts with specific biological targets.
  • In vitro Assays: Evaluating its effects on cell lines to determine cytotoxicity and efficacy.
  • Molecular Docking Studies: Using computational methods to predict binding affinities with target proteins involved in disease pathways.

Such studies will provide insights into how this compound could be utilized in therapeutic contexts.

Several compounds share structural similarities with 3-Butenamide, N-(phenylmethyl)-N-2-propenyl-, which can be compared based on their chemical properties and biological activities:

Compound NameStructure FeaturesNotable Activities
N-BenzylacrylamideBenzyl group attached to acrylamideAnticancer activity
N-(4-Methylphenyl)acrylamideMethyl substitution on phenyl groupAnti-inflammatory properties
N-(Phenylethyl)acrylamideEthylene bridge between phenyl groupsAntimicrobial activity

These compounds are notable for their unique substituents that influence their reactivity and biological profiles. The presence of different aryl groups or functional groups can significantly affect their pharmacological properties, making 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- distinct due to its specific combination of phenylmethyl and propenyl groups.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

215.131014166 g/mol

Monoisotopic Mass

215.131014166 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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